2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)acetamide, also known as A-967079, is a selective antagonist of the transient receptor potential V1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a role in nociception, or the perception of pain. A-967079 has been studied for its potential use in treating pain and other conditions related to TRPV1 activation.
Wirkmechanismus
2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)acetamide is a selective antagonist of the TRPV1 ion channel. TRPV1 is activated by a variety of stimuli, including heat, acid, and capsaicin. When activated, TRPV1 allows cations to enter the cell, leading to depolarization and the perception of pain. This compound blocks the activation of TRPV1 by binding to a specific site on the channel, preventing cation entry and reducing depolarization.
Biochemical and Physiological Effects:
This compound has been shown to effectively block TRPV1 activation in both in vitro and in vivo studies. In animal models of pain, this compound has been shown to reduce pain behaviors and improve pain thresholds. This compound has also been shown to reduce itch behaviors in animal models of pruritus. Additionally, this compound has been shown to reduce cough responses in animal models of cough.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)acetamide has several advantages for lab experiments. It is a highly selective antagonist of TRPV1, which allows for specific targeting of this ion channel. This compound has also been shown to have good bioavailability and pharmacokinetic properties in animal models, which makes it a useful tool for studying TRPV1 in vivo. However, there are some limitations to the use of this compound in lab experiments. It has a relatively short half-life, which may limit its effectiveness in longer-term studies. Additionally, this compound has not yet been tested in humans, so its potential efficacy and safety in clinical settings are not yet known.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)acetamide and TRPV1. One area of interest is the role of TRPV1 in chronic pain conditions, such as fibromyalgia and chronic migraine. This compound may have potential as a treatment for these conditions, but more research is needed to determine its efficacy and safety. Another potential future direction is the development of more selective TRPV1 antagonists, which may have fewer side effects than this compound. Additionally, the use of this compound in combination with other pain medications may have potential for improving pain relief in certain conditions. Overall, the study of this compound and TRPV1 has the potential to lead to new treatments for a variety of pain and related conditions.
Synthesemethoden
The synthesis of 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)acetamide involves several steps, including the reaction of 4-tert-butylphenol with 2-chloroacetyl chloride to form 2-(4-tert-butylphenoxy)acetyl chloride. This intermediate is then reacted with N-ethyl-4-piperidone to form this compound. The synthesis has been optimized to produce high yields of this compound with high purity.
Wissenschaftliche Forschungsanwendungen
2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)acetamide has been studied extensively for its potential use in treating pain. TRPV1 activation is involved in the perception of pain, and this compound has been shown to effectively block this activation. In preclinical studies, this compound has been shown to reduce pain in animal models of inflammatory and neuropathic pain. This compound has also been studied for its potential use in treating other conditions related to TRPV1 activation, such as itch and cough.
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(1-ethylpiperidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-5-21-12-10-16(11-13-21)20-18(22)14-23-17-8-6-15(7-9-17)19(2,3)4/h6-9,16H,5,10-14H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNXYBRQOPDOSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.